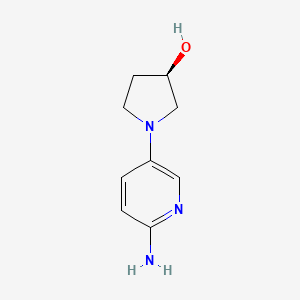
2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dichloropyrimidine.
Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction using a thiol derivative.
Octyl Chain Introduction: The octyl chain is attached through a series of alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the phenylthio group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH₃) can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives or modified thioethers.
Substitution: Amino or alkoxy derivatives.
科学研究应用
2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Agriculture: The compound may be used as a pesticide or herbicide due to its biological activity.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it could inhibit DNA synthesis in cancer cells or disrupt the cell membrane of bacteria.
相似化合物的比较
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Used in the synthesis of various bioactive compounds.
2,4,6-Trisubstituted Pyrimidines: Known for their pharmacological activities.
Uniqueness
2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a phenylthio group, octyl chain, and carboxylate group makes it a versatile compound for various applications.
属性
分子式 |
C19H22Cl2N2O2S |
|---|---|
分子量 |
413.4 g/mol |
IUPAC 名称 |
(2,4-dichloro-6-phenylsulfanyloctyl) pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H22Cl2N2O2S/c1-2-17(26-18-6-4-3-5-7-18)9-15(20)8-16(21)12-25-19(24)14-10-22-13-23-11-14/h3-7,10-11,13,15-17H,2,8-9,12H2,1H3 |
InChI 键 |
LVFIKOHPLLDQNX-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC(CC(COC(=O)C1=CN=CN=C1)Cl)Cl)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


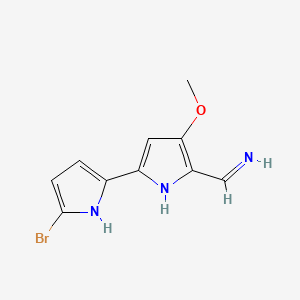
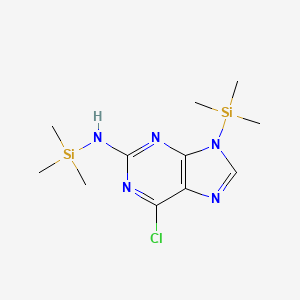
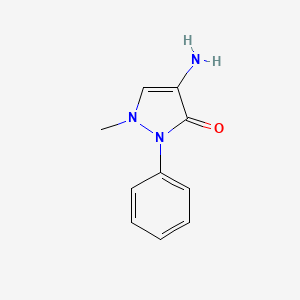
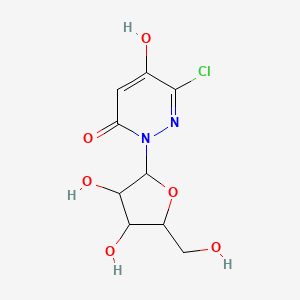
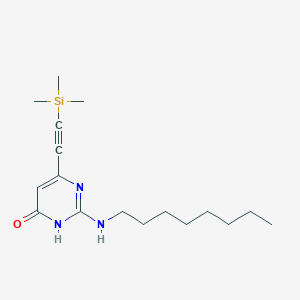
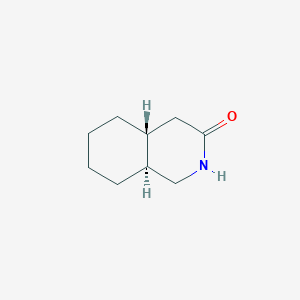
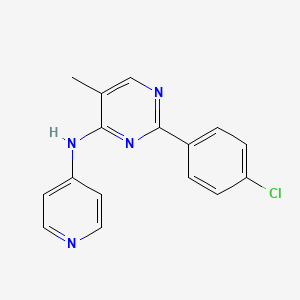
![9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924003.png)
![(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B12924015.png)
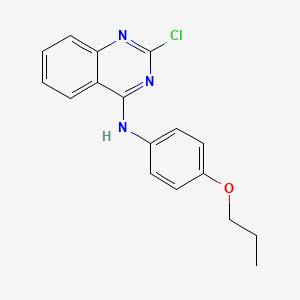
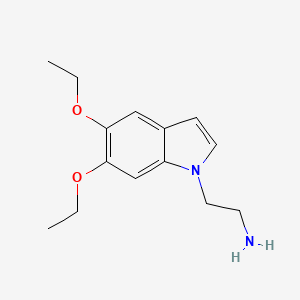
![4-[(Prop-2-en-1-yl)oxy]butanoyl chloride](/img/structure/B12924039.png)
